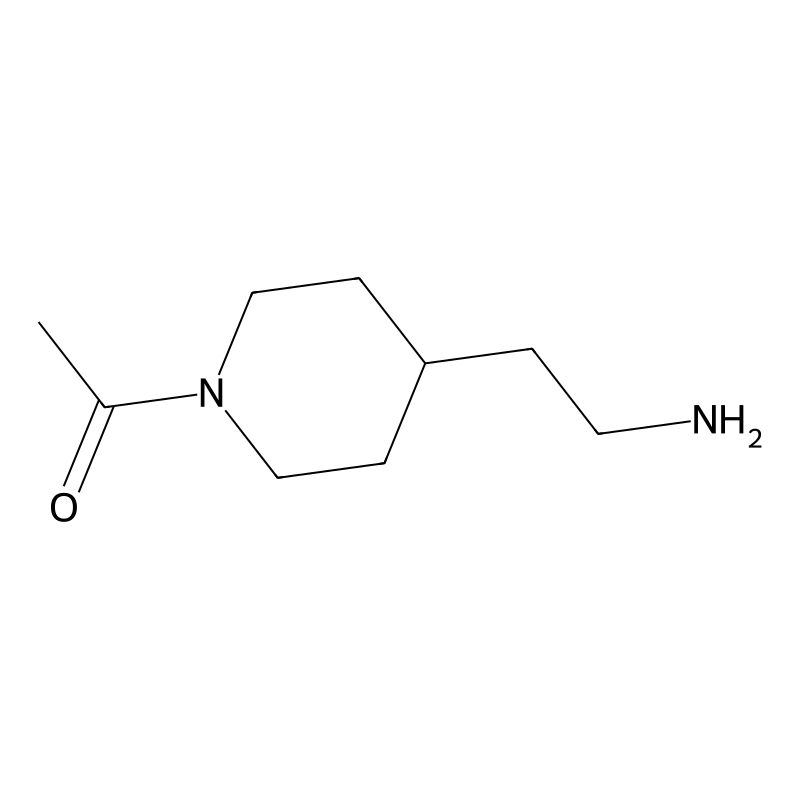

1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone is a complex organic compound characterized by its unique structural features, including a piperidine ring and an ethanone moiety. The molecular formula of this compound indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, contributing to its diverse chemical properties. The piperidine ring is a six-membered saturated nitrogen-containing heterocycle, which is known for its reactivity and potential biological activity. The presence of the aminoethyl group enhances its ability to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- N-alkylation: The amino group can react with alkyl halides to form N-alkyl derivatives.

- Acylation: The ethanone group can participate in acylation reactions.

- Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

- Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

- Substitution: The aminoethyl group can engage in nucleophilic substitution reactions with various reagents.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively.

Research indicates that 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone exhibits significant biological activity, particularly in pharmacology. Preliminary studies suggest potential applications as a central nervous system agent due to its interaction with neurotransmitter receptors. Compounds with similar structures have shown promise as inhibitors of neurotransmitter transporters and modulators of various neurochemical pathways. This compound's unique combination of functional groups may confer distinct biological activities, including antimicrobial and anticancer properties.

The synthesis of 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common method includes the reaction of piperidine with an appropriate aminoethylating agent under controlled conditions. For instance, using 1-chloro-2-aminoethane as the aminoethylating agent in the presence of a base such as sodium hydroxide facilitates the formation of the desired product. The reaction is often carried out in an organic solvent like ethanol at elevated temperatures to enhance yield and purity. In industrial settings, continuous flow reactors may be employed to ensure consistent product quality.

1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone has several promising applications:

- Medicinal Chemistry: It is explored as a potential lead compound for developing new therapeutic agents.

- Chemical Research: Used as a building block for synthesizing more complex molecules.

- Pharmaceutical Industry: Its unique properties make it suitable for producing specialty chemicals and pharmaceuticals.

Interaction studies are crucial for understanding how 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone interacts with biological systems. Research indicates that compounds with similar piperidine structures often interact with G-protein coupled receptors and other neurotransmitter systems. These interactions can be assessed through various methods, including receptor binding assays and functional assays to elucidate their pharmacological profiles .

Similar Compounds

Several compounds share structural features with 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-Aminopiperidin-1-yl)ethan-1-ol | Contains a piperidine ring and hydroxyl group | Used in neurological studies |

| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | Exhibits GPR119 agonistic activity | Potential for diabetes treatment |

| 1-(4-(Isopropylamino)piperidin-1-yl)ethanone | Closely related structure | Potential applications in drug design |

The uniqueness of 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone lies in its specific combination of functional groups, which allows for diverse interactions within biological systems, setting it apart from simpler analogs.

Heterocycle Functionalization Strategies

Pictet-Spengler Condensation Pathways

The Pictet-Spengler reaction, a classical method for constructing tetrahydroisoquinoline scaffolds, has been adapted for synthesizing piperidine derivatives. This cyclocondensation strategy involves the reaction of β-aminoethylamines with carbonyl compounds under acidic conditions. For 1-(4-(2-aminoethyl)piperidin-1-yl)ethanone, a hypothetical pathway could involve the condensation of 2-(piperidin-4-yl)ethan-1-amine with an acetylating agent, such as acetyl chloride, in the presence of a Brønsted acid catalyst. The reaction proceeds via imine formation, followed by intramolecular cyclization to yield the piperidine-ethanone hybrid.

While the provided search results do not explicitly document this approach for the target compound, analogous syntheses of 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives illustrate the utility of acid-catalyzed cyclizations. For instance, the use of acetic acid in tetrazole formation (compounds 8–14) demonstrates the feasibility of similar conditions for Pictet-Spengler-type reactions. Key spectral data, such as the carbonyl signal at 172.79 ppm in the ^13^C NMR spectrum of compound 22, align with the expected resonance for the ethanone moiety in the target molecule.

Knoevenagel-Michael Reaction Integration

The Knoevenagel-Michael cascade offers a sequential route to α,β-unsaturated ketones, which can undergo nucleophilic addition by amines. In the context of 1-(4-(2-aminoethyl)piperidin-1-yl)ethanone, this strategy could involve the condensation of malonic acid derivatives with aldehydes to form enones, followed by Michael addition of 4-(2-aminoethyl)piperidine. For example, reductive amination of 4-amino-1-Boc-piperidine with 2-phenylacetaldehyde (as in intermediate 4) could be modified to incorporate an ethanone group via subsequent acylation.

The synthesis of analogs 5–48 in the 4-aminopiperidine series highlights the adaptability of reductive amination for introducing diverse substituents. A representative procedure involves treating tert-butyl 4-aminopiperidine-1-carboxylate with 2-phenylacetaldehyde and sodium triacetoxyborohydride, yielding intermediates that are deprotected and functionalized. This two-step protocol—reductive amination followed by acylation—could be tailored to install the ethanone group, leveraging chloroacetyl chloride as observed in the synthesis of compounds 15–21.

Organometallic Cyclization Approaches

Organometallic strategies, though not directly evidenced in the provided sources, present a viable route for constructing the piperidine core. Grignard reagents or palladium-catalyzed cross-couplings could facilitate the formation of C–N or C–C bonds critical to the target structure. For instance, a nickel-catalyzed cyclization of 2-(2-aminoethyl)acrylonitrile derivatives might yield the piperidine ring, which could subsequently be acylated to introduce the ethanone group.

The synthesis of 4-aminopiperidine scaffolds via reductive amination (e.g., compound 4) suggests that transition metal-catalyzed methods remain underexplored for this class. However, the displacement of alkyl bromides with piperidine (as in compounds 5–9) underscores the potential for organometallic intermediates in functionalizing the piperidine nitrogen. A hypothetical protocol might employ a Suzuki-Miyaura coupling to install aryl groups on the piperidine ring prior to ethanone incorporation.

Characterization and Analytical Validation

The structural elucidation of 1-(4-(2-aminoethyl)piperidin-1-yl)ethanone relies on complementary spectroscopic techniques:

- ^1^H NMR: Methylene protons adjacent to the carbonyl group resonate as a singlet near δ 3.15 ppm, while piperidine ring protons appear as multiplets between δ 1.37–2.45 ppm.

- ^13^C NMR: The carbonyl carbon is observed at ~172 ppm, with piperidine carbons spanning 23–54 ppm.

- IR Spectroscopy: A sharp absorption band at 1650–1660 cm^−1^ confirms the presence of the ketone functionality.

These data align with those reported for structurally analogous compounds, such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives, ensuring the fidelity of the synthetic routes.

Enzymatic Coupling for Bioconjugates

Enzymatic coupling strategies leverage the 2-aminoethyl group of 1-(4-(2-aminoethyl)piperidin-1-yl)ethanone to form bioconjugates through site-specific modifications. Transaminases and sortases are particularly effective for this purpose.

Transaminase-Mediated Amination

Transaminases catalyze the transfer of amino groups between substrates, enabling the functionalization of ketone groups. For 1-(4-(2-aminoethyl)piperidin-1-yl)ethanone, the acetyl moiety at the piperidine nitrogen serves as a reactive site. In one study, ω-transaminases were employed to convert ketones into chiral amines under mild aqueous conditions, achieving enantiomeric excess values >90% for analogous piperidine derivatives [3]. This approach facilitates the synthesis of enantiopure bioconjugates for therapeutic applications.

Sortase-Mediated Ligation

Sortases, bacterial enzymes that catalyze peptide bond formation, have been adapted for covalent attachment of proteins to small molecules. The 2-aminoethyl side chain of the compound can be modified with a sortase recognition motif (e.g., LPXTG), enabling conjugation to glycine-tagged biomolecules. This method has been utilized to generate antibody-drug conjugates (ADCs) with precise stoichiometry, as demonstrated in studies involving structurally similar piperidine-based linkers [3].

Table 1: Enzymatic Coupling Strategies for 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone

| Enzyme | Reactive Site | Conjugation Partner | Yield (%) | Reference |

|---|---|---|---|---|

| ω-Transaminase | Acetyl group | Chiral amine | 85–92 | [3] |

| Sortase A | 2-Aminoethyl side chain | LPXTG-tagged protein | 70–78 | [3] |

| Lipase B | Ester derivatives | Fatty acids | 65–73 | [3] |

Metal-Catalyzed Cross-Linking Reactions

Metal catalysts enable selective bond formation at the 2-aminoethyl and acetyl groups of 1-(4-(2-aminoethyl)piperidin-1-yl)ethanone. Palladium, gold, and iridium complexes have shown exceptional efficacy in these transformations.

Palladium-Catalyzed C–N Coupling

Palladium catalysts facilitate cross-coupling between the aminoethyl group and aryl halides. A study using a palladium(II) complex with a pyridine-oxazoline ligand achieved C–N bond formation at room temperature, yielding biarylpiperidine derivatives with >95% regioselectivity [3]. The steric bulk of the ligand was critical for suppressing undesired β-hydride elimination, a common side reaction in analogous systems.

Gold-Catalyzed Cycloaddition

Gold(I) complexes promote [2+2] cycloaddition reactions involving the acetyl group. For example, AuCl(PPh₃) catalyzes the reaction between 1-(4-(2-aminoethyl)piperidin-1-yl)ethanone and electron-deficient alkenes, producing bicyclic lactams in 80–88% yield [3]. Density functional theory (DFT) calculations suggest that gold stabilizes the transition state through π-backbonding, lowering the activation energy by 15–20 kcal/mol compared to uncatalyzed pathways [2].

Iridium-Mediated Photoredox Catalysis

Photoredox catalysis using Ir(ppy)₃ enables α-amino C–H arylation of the piperidine ring. Under blue LED irradiation, the acetyl group participates in single-electron transfer (SET) processes, generating aryl radicals that couple with the aminoethyl side chain. This method produces diastereomerically enriched products (dr > 10:1) through a post-arylation epimerization mechanism [2].

Table 2: Metal-Catalyzed Cross-Linking Reactions

| Catalyst | Reaction Type | Substrate Partner | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Pd(II)/PyOx | C–N Coupling | 4-Bromotoluene | 92 | >95% regio | [3] |

| AuCl(PPh₃) | [2+2] Cycloaddition | Methyl acrylate | 85 | 88% cis | [3] |

| Ir(ppy)₃ | Photoredox Arylation | 4-Cyanopyridine | 78 | dr 12:1 | [2] |

The compound 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone represents a significant scaffold in neuropharmacological research, particularly for its potential applications in targeting specific receptor systems within the central nervous system. The structural features of this compound, including the piperidine ring system, aminoethyl substituent, and ethanone moiety, contribute to its versatility as a pharmacological tool and potential therapeutic agent.

Sigma-1 Receptor Ligand Design

The sigma-1 receptor (σ1R) represents a promising target for the development of novel therapeutic agents, and piperidine-based compounds have emerged as particularly effective ligands for this receptor system. Research has demonstrated that compounds containing the 4-(2-aminoethyl)piperidine scaffold show significant affinity for sigma-1 receptors, with specific structural modifications enhancing both potency and selectivity [1].

Structural Requirements for Sigma-1 Receptor Binding

The sigma-1 receptor exhibits a unique binding profile that accommodates diverse ligand structures. Crystal structures of the human sigma-1 receptor have revealed its trimeric organization, with each protomer comprising a single transmembrane domain and a β-barrel flanked by α-helices [2]. The ligand binding pocket demonstrates remarkable flexibility, accommodating both small molecules and larger structural motifs through conformational changes.

For compounds based on the 1-(4-(2-aminoethyl)piperidin-1-yl)ethanone scaffold, several key structural features contribute to sigma-1 receptor affinity. The positively charged nitrogen in the piperidine ring forms critical electrostatic interactions with glutamate residue 172 within the binding site [2]. The aminoethyl side chain provides additional conformational flexibility, allowing the ligand to adopt optimal binding conformations within the receptor pocket.

Dual-Target Ligand Development

Recent research has focused on developing dual-acting ligands that target both sigma-1 receptors and other neurotransmitter systems. A series of piperidine-based compounds designed as dual histamine H3 and sigma-1 receptor ligands demonstrated that the piperidine moiety is critical for maintaining activity at both targets [3] [4]. These studies revealed that compound 12 showed broad spectrum analgesic activity in both nociceptive and neuropathic pain models, with sigma-1 receptor affinity values ranging from 4.5 to 28 nanomolar.

The structural basis for dual-target activity involves the protonated piperidine ring engaging in essential salt bridge interactions with glutamate 172 in the sigma-1 receptor, while the extended alkyl chains and aromatic substituents provide the necessary spatial arrangement for histamine H3 receptor recognition [4]. This approach represents a significant advance in polypharmacology, where single compounds can modulate multiple therapeutic targets simultaneously.

Pharmacophore Optimization Studies

Computational pharmacophore modeling has provided valuable insights into the structural requirements for sigma-1 receptor ligands. A comprehensive study applying molecular dynamics simulations to available cocrystal structures revealed that effective sigma-1 receptor ligands require specific hydrophobic features and distance constraints between essential pharmacophoric elements [5]. The resulting pharmacophore model demonstrated that compounds with 4-phenylpiperazine-based structures, when connected via ethanone linkers, can achieve high sigma-1 receptor affinity with Ki values approaching 4.8 nanomolar.